molecular formula C23H20N2O2 B2611874 2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole CAS No. 325992-84-5

2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole

Cat. No.: B2611874
CAS No.: 325992-84-5
M. Wt: 356.425
InChI Key: FSVWRTSQMQZVES-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 4-methylphenyl group and a 2-nitro-1-phenylethyl group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The specific steps for this compound might include:

    Formation of the hydrazone: Reacting 4-methylphenylhydrazine with an appropriate aldehyde or ketone.

    Cyclization: Heating the hydrazone to induce cyclization and form the indole ring.

    Nitration: Introducing the nitro group through nitration reactions using reagents like nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indole core can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenylindole: Lacks the nitro and methylphenyl groups.

    3-nitroindole: Contains a nitro group but lacks the phenylethyl and methylphenyl groups.

    4-methylindole: Contains a methyl group but lacks the nitro and phenylethyl groups.

Uniqueness

2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the nitro group, phenylethyl group, and methylphenyl group provides a distinct set of properties that differentiate it from other indole derivatives.

Properties

IUPAC Name

2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-16-11-13-18(14-12-16)23-22(19-9-5-6-10-21(19)24-23)20(15-25(26)27)17-7-3-2-4-8-17/h2-14,20,24H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVWRTSQMQZVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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